1-(2-Furyl)-3-(2-thienyl)-2-propen-1-one
Overview
Description
1-(2-Furyl)-3-(2-thienyl)-2-propen-1-one: is an organic compound that features both furan and thiophene rings connected by a propenone bridge
Mechanism of Action
Target of Action
It is known that similar compounds such as 2-furyl and 2-thienyl alcohols are used in the preparation of optically active allylic alcohols .
Mode of Action
Related compounds undergo highly enantioselective alkylation with dialkylzinc in the presence of a small amount of a chiral β-amino alcohol .
Biochemical Pathways
It’s worth noting that the synthesis of related compounds involves the influence of the character and number of substituents on the chemical shifts in the 1h, 13c, and 29si spectra .
Result of Action
Related compounds such as protonated 2-(2-furyl)-, 2-(2-thienyl)-, and 2-arylpyrroles result in the appearance of additional long-wave spectral bands when studied using electronic absorption spectroscopy .
Action Environment
It’s known that the synthesis of related compounds can be influenced by the character and number of substituents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Furyl)-3-(2-thienyl)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-acetylfuran and 2-thiophenecarboxaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Furyl)-3-(2-thienyl)-2-propen-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the propenone bridge to a saturated chain, forming 1-(2-Furyl)-3-(2-thienyl)propane.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(2-Furyl)-3-(2-thienyl)-2-propen-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Comparison with Similar Compounds
Similar Compounds
1-(2-Furyl)-2-propen-1-one: Lacks the thiophene ring, making it less versatile in certain applications.
3-(2-Thienyl)-2-propen-1-one: Lacks the furan ring, which may affect its electronic properties.
1-(2-Furyl)-3-(2-thienyl)propane: Saturated version of the compound, with different reactivity and properties.
Uniqueness
1-(2-Furyl)-3-(2-thienyl)-2-propen-1-one is unique due to the presence of both furan and thiophene rings, which provide a combination of electronic and steric properties that are not found in simpler analogs. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(E)-1-(furan-2-yl)-3-thiophen-2-ylprop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2S/c12-10(11-4-1-7-13-11)6-5-9-3-2-8-14-9/h1-8H/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBLXINPOYYHFI-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C=CC2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)/C=C/C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13343-95-8 | |
Record name | 1-(2-Furyl)-3-(2-thienyl)-2-propen-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013343958 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-furyl)-3-(2-thienyl)-2-propen-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.069 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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